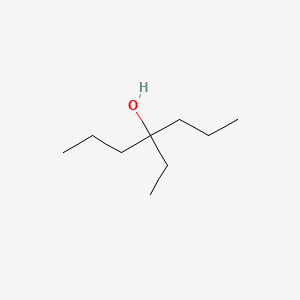

4-Ethyl-4-heptanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174073. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethylheptan-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-7-9(10,6-3)8-5-2/h10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNROHGFUVTWFNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)(CCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060500 | |

| Record name | 4-Heptanol, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-90-0 | |

| Record name | 4-Ethyl-4-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Heptanol, 4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-4-heptanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Heptanol, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Heptanol, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Ethyl-4-heptanol from Butanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis pathway for producing 4-Ethyl-4-heptanol, a tertiary alcohol, commencing from the readily available starting material, butanal. The synthesis involves the oxidation of butanal to butanoic acid, followed by a Fischer esterification to yield ethyl butyrate (B1204436). Subsequently, a Grignard reaction is employed, where ethyl butyrate is treated with propylmagnesium bromide to form the target tertiary alcohol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanism.

Synthetic Strategy

The overall synthetic strategy is a three-stage process designed to build the carbon skeleton of the target molecule, this compound, from butanal. The structure of this compound features a heptyl chain with an ethyl and a hydroxyl group on the fourth carbon, making it a tertiary alcohol with two propyl groups and one ethyl group attached to the carbinol carbon.

The chosen pathway involves:

-

Stage 1: Oxidation: Conversion of the starting aldehyde, butanal, into a carboxylic acid.

-

Stage 2: Esterification: Formation of an ester, ethyl butyrate, which serves as a key intermediate.

-

Stage 3: Grignard Reaction: The core carbon-carbon bond-forming step to construct the tertiary alcohol.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| Butanal | C₄H₈O | 72.11 | 74.8 | 0.804 | 1.381 |

| Butanoic Acid | C₄H₈O₂ | 88.11 | 163.5 | 0.96 | 1.398 |

| Ethyl Butyrate | C₆H₁₂O₂ | 116.16 | 121 | 0.879 | 1.392 |

| 1-Bromopropane (B46711) | C₃H₇Br | 122.99 | 71 | 1.35 | 1.434 |

| This compound | C₉H₂₀O | 144.26 | 183.8[1] | 0.825[1] | 1.431[1] |

Table 2: Expected Yields for Synthetic Steps

| Reaction Step | Typical Yield (%) | Notes |

| Oxidation of Butanal | 80-95% | Yield is dependent on the oxidizing agent and reaction conditions. |

| Fischer Esterification | 65-95%[2] | Equilibrium reaction; yield can be improved by using an excess of alcohol or removing water. |

| Grignard Reagent Formation | ~75%[3] | Highly dependent on anhydrous conditions and purity of reagents. |

| Grignard Reaction with Ester | 70-90% | Good to excellent yields are typical for the synthesis of tertiary alcohols via this method.[4] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Predicted chemical shifts include signals for the hydroxyl proton (broad singlet), and distinct multiplets for the methylene (B1212753) and methyl protons of the ethyl and propyl groups. |

| ¹³C NMR | The spectrum is expected to show nine distinct carbon signals corresponding to the molecular structure. |

| IR Spectroscopy | A characteristic broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. |

| Mass Spectrometry (GC-MS) | The mass spectrum will show a molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of water (M-18). |

Experimental Protocols

Caution: All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All glassware must be thoroughly dried before use in the Grignard reaction.

Stage 1: Oxidation of Butanal to Butanoic Acid

This protocol describes the oxidation of butanal using potassium permanganate (B83412).

Materials:

-

Butanal

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of potassium permanganate in water.

-

In a separate beaker, prepare a solution of butanal in a small amount of acetone.

-

Cool the potassium permanganate solution in an ice bath.

-

Slowly add the butanal solution dropwise to the stirred and cooled potassium permanganate solution. Maintain the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

-

To quench the reaction, add sodium bisulfite solution until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

-

Acidify the mixture with dilute sulfuric acid to a pH of approximately 2.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude butanoic acid.

-

The butanoic acid can be purified by distillation.

Stage 2: Fischer Esterification of Butanoic Acid to Ethyl Butyrate

This protocol details the acid-catalyzed esterification of butanoic acid with ethanol (B145695).[5][6]

Materials:

-

Butanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine butanoic acid and a molar excess of absolute ethanol (e.g., 3-5 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.

-

Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ethanol by distillation.

-

The resulting crude ethyl butyrate can be purified by fractional distillation.

Stage 3: Synthesis of this compound via Grignard Reaction

This stage involves two key steps: the preparation of the Grignard reagent and its reaction with the ester.

Protocol 3.1: Preparation of Propylmagnesium Bromide

This procedure must be conducted under strictly anhydrous conditions.[7]

Materials:

-

Magnesium turnings

-

1-Bromopropane

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.

-

Place magnesium turnings (1.2 equivalents) in the flask.

-

Add a small crystal of iodine to activate the magnesium surface.[8]

-

Add a small amount of anhydrous diethyl ether to the flask to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 1-bromopropane solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary.[9]

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Protocol 3.2: Reaction of Ethyl Butyrate with Propylmagnesium Bromide

Materials:

-

Propylmagnesium bromide solution (from Protocol 3.1)

-

Ethyl butyrate

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

Procedure:

-

Cool the freshly prepared propylmagnesium bromide solution to 0 °C in an ice bath.

-

In a separate flame-dried flask, prepare a solution of ethyl butyrate (0.5 equivalents relative to the Grignard reagent) in anhydrous diethyl ether.

-

Slowly add the ethyl butyrate solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.[10] A precipitate of the magnesium alkoxide will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide to the alcohol.[9]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude this compound.

-

The final product can be purified by vacuum distillation.

Mandatory Visualizations

The following diagrams illustrate the overall synthetic workflow and the mechanism of the key bond-forming step.

Caption: Synthetic workflow for this compound from butanal.

Caption: Mechanism of the Grignard reaction of ethyl butyrate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Ester - Wikipedia [en.wikipedia.org]

- 7. n-Propylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Ethyl-4-heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of 4-Ethyl-4-heptanol. The information is tailored for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for its synthesis and analysis, and includes workflow diagrams for clarity. It is important to note that, to date, there is a lack of publicly available scientific literature regarding the specific biological activities or signaling pathways of this compound.

Chemical and Physical Properties

This compound is a tertiary alcohol. Its chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | 4-Heptanol, 4-ethyl-; Ethyldipropylcarbinol | [1][2] |

| CAS Number | 597-90-0 | [1][3] |

| Molecular Formula | C₉H₂₀O | [1][3] |

| Molecular Weight | 144.25 g/mol | [3] |

| IUPAC Name | 4-ethylheptan-4-ol | [3] |

| InChI Key | GNROHGFUVTWFNG-UHFFFAOYSA-N | [3] |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity | [1] |

| Density | 0.831 g/mL | [2] |

| Boiling Point | 179 °C | [2] |

| Melting Point | 6.15 °C (estimate) | [1] |

| Flash Point | 71.1 °C | [1] |

| Refractive Index | 1.432 | [2] |

| Solubility | Information not widely available, expected to be slightly soluble in water and soluble in organic solvents. | |

| Vapor Pressure | 0.2 mmHg at 25°C (Predicted) | [1] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Grignard reaction, a versatile carbon-carbon bond-forming reaction.[4] In this case, ethylmagnesium bromide is reacted with 4-heptanone (B92745).

Experimental Protocol: Grignard Synthesis

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

4-Heptanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Iodine crystal (for initiation)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly flame-dried under a nitrogen atmosphere to ensure anhydrous conditions.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine.

-

A solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once initiated, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with 4-Heptanone:

-

The solution of the Grignard reagent is cooled to 0 °C in an ice bath.

-

A solution of 4-heptanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

-

Work-up and Purification:

-

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation.

-

Caption: Workflow for the Grignard synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Injection: 1 µL of the sample is injected into the GC.

-

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature program starts at a low temperature (e.g., 50 °C) and is ramped up to a higher temperature (e.g., 250 °C) to ensure the separation of components.

-

MS Conditions: Electron ionization (EI) at 70 eV is a standard method. The mass spectrometer scans a mass-to-charge ratio (m/z) range of, for example, 40-400 amu.

-

Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify the compound. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for this compound.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Approximately 10-20 mg of the purified alcohol is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6] A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard. The solution should be free of any particulate matter.[7]

-

¹H NMR Spectroscopy: The spectrum will show characteristic signals for the different proton environments in the molecule. The integration of the signals corresponds to the number of protons, and the splitting patterns provide information about neighboring protons.

-

¹³C NMR Spectroscopy: The spectrum will show a signal for each unique carbon atom in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: For a liquid sample, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Data Analysis: The presence of a broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol.[8] The C-O stretching vibration for a tertiary alcohol is typically observed in the 1210-1100 cm⁻¹ region.[8] The spectrum will also show C-H stretching and bending vibrations. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this compound.[5]

Caption: Analytical workflow for the characterization of this compound.

Biological Activity and Signaling Pathways

A thorough search of scientific databases and literature reveals no specific studies on the biological activities or signaling pathways of this compound. While research exists on the biological effects of other, structurally different, ethyl-substituted phenols and shorter-chain alcohols, this information cannot be extrapolated to this compound. Therefore, at present, its role in biological systems and its potential for drug development are unknown. Further research is required to elucidate any potential pharmacological or toxicological properties of this compound.

Safety and Handling

Based on safety data sheets for similar alcohols, this compound should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is likely a combustible liquid.

Conclusion

This technical guide has summarized the key chemical and physical properties of this compound and provided detailed experimental protocols for its synthesis and analytical characterization. The provided tables and diagrams are intended to serve as a valuable resource for researchers and professionals. The significant gap in the scientific literature regarding the biological activity of this compound highlights an area for future investigation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [stenutz.eu]

- 3. This compound [webbook.nist.gov]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. This compound [webbook.nist.gov]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

4-Ethyl-4-heptanol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-4-heptanol, a tertiary alcohol with potential applications in various scientific domains. This document consolidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities based on data from structurally related compounds. Due to a lack of direct studies on the biological effects of this compound, this guide presents a hypothetical experimental framework for investigating its potential interactions with cellular systems, particularly focusing on cell membrane and ion channel modulation.

Chemical Identity and Properties

This compound is a tertiary alcohol. Its fundamental chemical identifiers and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 597-90-0 | [1] |

| Molecular Formula | C₉H₂₀O | [2] |

| Molecular Weight | 144.26 g/mol | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 179 °C | |

| Density | 0.831 g/mL | |

| Refractive Index | 1.432 |

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Grignard reaction. The following protocol is adapted from established procedures for the synthesis of tertiary alcohols.[3][4]

Reaction Scheme

The overall reaction involves the treatment of a ketone with a Grignard reagent.

Experimental Protocol: Grignard Synthesis

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous solution of ammonium (B1175870) chloride

-

Anhydrous sodium sulfate

-

Apparatus: Flame-dried three-necked round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet, ice bath.

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add enough anhydrous diethyl ether to cover the magnesium.

-

A solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction is maintained at a gentle reflux.

-

-

Reaction with Ketone:

-

After the formation of the Grignard reagent is complete, cool the flask to 0°C in an ice bath.

-

A solution of 4-heptanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel, ensuring the temperature is maintained below 10°C.

-

-

Quenching and Work-up:

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

-

Purification:

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield this compound.

-

Caption: Experimental workflow for the synthesis of this compound.

Potential Biological Activity and Experimental Considerations

While no direct studies on the biological activity of this compound are readily available, research on related aliphatic alcohols, such as heptanol (B41253), provides insights into its potential effects on cellular systems. These compounds are known to interact with cell membranes and modulate the function of ion channels.[5][6][7]

Potential Effects on Cell Membranes

Aliphatic alcohols can perturb the lipid bilayer of cell membranes, leading to changes in membrane fluidity and the organization of membrane domains.[5] Heptanol, for instance, has been shown to induce hyperfluidization and the segregation of lipid domains in model and live cell membranes.[5]

Caption: Potential mechanism of this compound's interaction with cell membranes.

Potential Modulation of Ion Channels

Alcohols are known to modulate the function of various ion channels, particularly ligand-gated ion channels.[8] This modulation can be state-dependent and subunit-dependent.[7] For example, ethanol (B145695) has been shown to affect the function of GABA-A receptors.[8] Given its structure, this compound may exhibit similar modulatory effects on neuronal ion channels.

Proposed Experimental Workflow for Biological Activity Screening

To investigate the biological effects of this compound, a tiered screening approach is proposed.

References

- 1. This compound | 597-90-0 [chemicalbook.com]

- 2. This compound | C9H20O | CID 69013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Heptanol-mediated phase separation determines phase preference of molecules in live cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reversible effects of heptanol on gap junction structure and cell-to-cell electrical coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ion channel modulation as the basis for general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. STRUCTURAL MODELS OF LIGAND-GATED ION CHANNELS: SITES OF ACTION FOR ANESTHETICS AND ETHANOL - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Ethyl-4-heptanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 4-Ethyl-4-heptanol, a tertiary alcohol with applications in various chemical industries. It covers the compound's chemical identity, physicochemical properties, spectroscopic data, synthesis protocols, and known applications.

Chemical Identity and Structure

This compound is a tertiary alcohol. The IUPAC name for this compound is 4-ethylheptan-4-ol .[1] Its structure consists of a seven-carbon heptane (B126788) chain with an ethyl group and a hydroxyl group both attached to the fourth carbon atom.

The chemical structure is as follows:

Physicochemical Properties

This compound is a colorless liquid at room temperature.[2] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Reference |

| Molecular Weight | 144.258 | g/mol | [2] |

| Boiling Point | 183.8 | °C (at 760 mmHg) | [2] |

| 452.65 | K | [3] | |

| Melting Point | 6.15 (estimate) | °C | [2] |

| Density | 0.825 - 0.831 | g/mL | [2][8] |

| Refractive Index | 1.431 - 1.432 | nD | [2][8] |

| Flash Point | 71.1 | °C | [2] |

| Vapor Pressure | 0.2 ± 0.8 (predicted) | mmHg (at 25°C) | [2] |

| Octanol/Water Partition Coeff. (LogP) | 2.72770 - 2.8 | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is available in the NIST/EPA Gas-Phase Infrared Database.[5][6] A characteristic feature would be a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available in the NIST Chemistry WebBook.[3][4][5] This data is essential for determining the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific public spectra are not detailed in the provided results, ¹H NMR and ¹³C NMR are standard methods for unequivocally confirming the carbon-hydrogen framework of the molecule.

Synthesis of this compound

The most common and direct method for synthesizing this compound, a tertiary alcohol, is through a Grignard reaction. This involves the reaction of a ketone with an appropriate Grignard reagent.

Caption: Grignard synthesis pathway for this compound.

This protocol describes the synthesis of this compound from 4-heptanone and ethylmagnesium bromide.[2] This procedure is adapted from standard methodologies for Grignard reactions.[9]

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen or argon inlet, place magnesium turnings (1.2 eq).

-

Add sufficient anhydrous diethyl ether to cover the magnesium.

-

A solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously.

-

The reaction mixture is maintained at a gentle reflux until most of the magnesium has been consumed.

-

-

Reaction with Ketone:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

A solution of 4-heptanone (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute sulfuric acid while cooling in an ice bath.

-

The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

-

Applications

This compound has specific uses in the chemical industry:

-

Fragrances and Flavors: It is utilized in the formulation of perfumes, cosmetics, and food products due to its fruity odor.[2] It serves to enhance and modify the aroma profiles of these products.

-

Solvent: Due to its chemical nature, it is also employed as a solvent in various industrial applications.[2]

References

- 1. PubChemLite - this compound (C9H20O) [pubchemlite.lcsb.uni.lu]

- 2. Page loading... [guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. 4-Ethylheptan-1-ol | C9H20O | CID 22492559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [stenutz.eu]

- 9. benchchem.com [benchchem.com]

spectroscopic data of 4-Ethyl-4-heptanol (IR, NMR, Mass Spec)

This guide provides a comprehensive overview of the spectroscopic data for 4-Ethyl-4-heptanol (CAS No: 597-90-0), a tertiary alcohol with the molecular formula C9H20O.[1][2][3] The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1380 | Medium | C-H bend (alkane) |

| ~1150 | Medium to Strong | C-O stretch (tertiary alcohol) |

Note: The IR data is based on typical values for tertiary alcohols and data available from the NIST WebBook.[2]

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | q | 6H | -CH₂- (from propyl groups) |

| ~1.38 | s | 1H | -OH |

| ~0.90 | t | 9H | -CH₃ (from propyl and ethyl groups) |

| ~0.85 | q | 4H | -CH₂- (from ethyl group) |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~74 | C4 (quaternary carbon) |

| ~35 | -CH₂- (from propyl groups) |

| ~30 | -CH₂- (from ethyl group) |

| ~17 | -CH₂- (from propyl groups) |

| ~14 | -CH₃ (from propyl groups) |

| ~8 | -CH₃ (from ethyl group) |

Note: While a ¹³C NMR spectrum is noted on SpectraBase, full access is restricted.[4] The data presented here is predicted based on its structure and known chemical shifts for similar compounds.

Table 4: Mass Spectrometry (EI) Data

| m/z | Relative Intensity (%) | Assignment |

| 144 | Low | [M]⁺ (Molecular Ion) |

| 129 | Low | [M-CH₃]⁺ |

| 115 | Moderate | [M-C₂H₅]⁺ |

| 101 | High | [M-C₃H₇]⁺ |

| 87 | Moderate | [M-C₄H₉]⁺ |

| 73 | Base Peak | [C₄H₉O]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 29 | High | [C₂H₅]⁺ |

Note: Data is based on typical fragmentation of tertiary alcohols and information from the NIST Chemistry WebBook.[1][3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube.

-

Instrumentation : Spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition : A standard one-dimensional proton spectrum is acquired with a spectral width of approximately 15 ppm, a relaxation delay of 1 second, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled ¹³C spectrum is obtained with a spectral width of around 220 ppm. A greater number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : The raw data is processed using Fourier transformation, followed by phase and baseline corrections. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation : A thin film of neat liquid this compound is prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Acquisition : The spectrum is recorded in the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis : The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction : A diluted solution of this compound is injected into the mass spectrometer. For complex mixtures, the sample is first passed through a gas chromatograph (GC) for separation before entering the mass spectrometer (GC-MS).

-

Ionization : Electron Ionization (EI) is a common technique used for this type of molecule, where the sample is bombarded with a high-energy electron beam.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection : A detector records the abundance of each ion.

-

Data Analysis : The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions, which helps in confirming the molecular weight and elucidating the structure.[5]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Mass Spectrometry Fragmentation of this compound

This diagram illustrates the likely fragmentation pattern of this compound under electron ionization.

References

The Architectonics of Tertiary Alcohols: A Deep Dive into their Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tertiary alcohols represents a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and materials science industries. These sterically hindered molecules are prevalent structural motifs in a vast array of biologically active compounds and complex natural products. Their unique three-dimensional architecture often imparts critical pharmacological properties, making the development of efficient and stereoselective synthetic routes a continuous area of intensive research. This technical guide provides an in-depth exploration of the discovery and historical evolution of key synthetic methodologies for accessing tertiary alcohols, complete with detailed experimental protocols, comparative quantitative data, and mechanistic visualizations.

A Historical Perspective: From Serendipity to Rational Design

The journey to mastering the synthesis of tertiary alcohols began in the late 19th and early 20th centuries, marked by pivotal discoveries that laid the foundation for modern organometallic chemistry.

The story begins with Philippe Barbier , who in 1899, reported the reaction of an alkyl halide, a carbonyl compound, and a metal in a single pot to produce an alcohol. This "in situ" generation of an organometallic species, now known as the Barbier reaction , was a significant conceptual leap.[1] However, the reaction often suffered from poor reproducibility and modest yields.

It was Barbier's student, Victor Grignard , who refined this process, leading to the development of the eponymous Grignard reaction in 1900. Grignard's crucial modification was the pre-formation of the organomagnesium halide (the Grignard reagent) before the addition of the carbonyl compound.[2] This two-step approach provided significantly better yields and reproducibility, earning Grignard the Nobel Prize in Chemistry in 1912 and revolutionizing organic synthesis. The Grignard reaction remains a workhorse for the construction of carbon-carbon bonds and the synthesis of alcohols of all substitution patterns.[3]

Another classical method, the Friedel-Crafts alkylation , discovered by Charles Friedel and James Crafts in 1877, can also be employed to synthesize certain types of tertiary alcohols, particularly those with at least one aryl substituent. This reaction typically involves the electrophilic substitution of an aromatic ring with an alkyl halide or an alkene in the presence of a Lewis acid catalyst.[4] The formation of a tertiary carbocation as the electrophile is a key step in the synthesis of tertiary alcohols via this route.

Over the decades, these foundational methods have been extensively studied, optimized, and expanded upon. The advent of organolithium reagents provided a more reactive alternative to Grignard reagents for certain applications.[5] More recently, the focus has shifted towards the development of catalytic and asymmetric variants of these reactions, enabling the synthesis of chiral tertiary alcohols with high enantioselectivity, a critical requirement for the development of modern pharmaceuticals.

Core Synthetic Methodologies: A Comparative Overview

The choice of synthetic route to a tertiary alcohol is dictated by several factors, including the desired substitution pattern, the presence of other functional groups, and the required stereochemistry. The following sections provide a detailed comparison of the primary methods.

Data Presentation: A Quantitative Comparison of Synthetic Methods

The following tables summarize quantitative data for the synthesis of tertiary alcohols using various methods, highlighting the scope and efficiency of each approach.

| Entry | Ketone/Ester | Organometallic Reagent | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Acetophenone | Phenylmagnesium bromide | THF | 1 | 95 | [6] |

| 2 | Benzophenone | Methylmagnesium bromide | Diethyl ether | 0.5 | 92 | [6] |

| 3 | Ethyl benzoate (B1203000) | Phenylmagnesium bromide (2 eq.) | THF | 1 | 88 | [6] |

| 4 | Methyl p-toluate | Ethylmagnesium bromide (2 eq.) | Diethyl ether | 2 | 85 | [6] |

| 5 | Cyclohexanone | Propylmagnesium bromide | THF | 1.5 | 90 | [6] |

Table 1: Synthesis of Tertiary Alcohols via the Grignard Reaction. This table showcases the high yields typically obtained with the Grignard reaction for a variety of ketone and ester substrates.

| Entry | Carbonyl Compound | Alkyl Halide | Metal | Solvent | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | Benzaldehyde | Allyl bromide | Zinc | Water | 2 | 92 |[1] | | 2 | Acetophenone | Propyl iodide | Indium | THF | 3 | 85 |[1] | | 3 | Cyclohexanone | Benzyl bromide | Magnesium | Diethyl ether | 1 | 88 |[1] | | 4 | 2-Butanone | Methyl iodide | Tin | DMF | 4 | 75 |[1] | | 5 | Propiophenone | Ethyl bromide | Zinc | THF/Water | 2.5 | 89 |[1] |

Table 2: Synthesis of Tertiary Alcohols via the Barbier Reaction. The Barbier reaction offers a versatile one-pot procedure with good yields, particularly with reactive alkyl halides.

| Entry | Arene | Alkene/Alkyl Halide | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | Benzene (B151609) | 2-Methylpropene | H₂SO₄ | - | 25 | 85 |[4] | | 2 | Toluene | tert-Butyl chloride | AlCl₃ | Dichloromethane | 0 | 90 |[4] | | 3 | Anisole | 2-Methyl-2-butene | BF₃·OEt₂ | Hexane | 25 | 82 |[4] | | 4 | Benzene | Cyclohexene | HF | - | 0 | 78 |[4] | | 5 | Naphthalene | tert-Amyl alcohol | H₃PO₄ | - | 60 | 88 |[4] |

Table 3: Synthesis of Tertiary Alcohols via Friedel-Crafts Alkylation. This method is particularly effective for the synthesis of tertiary alcohols bearing at least one aromatic ring.

| Entry | Ester | Organolithium Reagent | Solvent | Time (min) | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Methyl benzoate | Phenyllithium (2.5 eq.) | Water | 0.33 | 98 |[6] | | 2 | Ethyl acetate (B1210297) | n-Butyllithium (2.5 eq.) | ChCl/urea | 0.33 | 95 |[6] | | 3 | Propyl propionate (B1217596) | Methyllithium (2.5 eq.) | Water | 0.33 | 92 |[6] | | 4 | Methyl isobutyrate | Phenyllithium (2.5 eq.) | ChCl/urea | 0.33 | 96 |[6] | | 5 | Ethyl benzoate | n-Butyllithium (2.5 eq.) | Water | 0.33 | 97 |[6] |

Table 4: Synthesis of Tertiary Alcohols using Organolithium Reagents. Organolithium reagents often provide excellent yields in very short reaction times, even in unconventional solvents.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, reproducible protocols for the synthesis of tertiary alcohols via the key methodologies discussed.

Protocol 1: Grignard Synthesis of Triphenylmethanol (B194598)

This protocol details the synthesis of triphenylmethanol from methyl benzoate and phenylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Methyl benzoate

-

10% Sulfuric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Petroleum ether or hexanes

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add anhydrous diethyl ether to cover the magnesium. Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate within a few minutes, indicated by the formation of a cloudy solution and gentle refluxing of the ether. If the reaction does not start, gently warm the flask or add a small crystal of iodine. Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ester: Cool the Grignard reagent solution in an ice bath. Prepare a solution of methyl benzoate in anhydrous diethyl ether and add it to the dropping funnel. Add the methyl benzoate solution dropwise to the stirred Grignard reagent. A white precipitate will form. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 10% sulfuric acid. Stir until the white precipitate dissolves and two clear layers are formed. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and remove the diethyl ether by rotary evaporation. The crude triphenylmethanol will remain as a solid. Recrystallize the crude product from a suitable solvent system, such as diethyl ether/petroleum ether or ethanol, to obtain pure triphenylmethanol.

Protocol 2: Barbier Reaction for the Synthesis of a Tertiary Alcohol

This protocol describes a general procedure for the Barbier reaction between a ketone and an alkyl halide.

Materials:

-

Ketone (e.g., acetophenone)

-

Alkyl halide (e.g., propyl iodide)

-

Metal (e.g., indium powder)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the ketone, alkyl halide, and indium powder in anhydrous THF.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the aqueous mixture with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude tertiary alcohol. Purify the product by column chromatography on silica (B1680970) gel.

Protocol 3: Friedel-Crafts Alkylation for the Synthesis of tert-Butylbenzene (B1681246)

This protocol details the synthesis of tert-butylbenzene from benzene and tert-butyl chloride, a precursor to a tertiary alcohol upon further functionalization.

Materials:

-

Anhydrous benzene

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice-cold water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel. Place anhydrous benzene in the flask and cool it in an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride to the stirred benzene.

-

Alkylation: Place tert-butyl chloride in the dropping funnel and add it dropwise to the benzene-AlCl₃ mixture while maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved.

-

Work-up: After the addition is complete, continue stirring in the ice bath for 30 minutes. Slowly and carefully add ice-cold water to quench the reaction and decompose the aluminum chloride complex.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate. Remove the benzene by distillation to obtain crude tert-butylbenzene. Further purification can be achieved by fractional distillation.

Mechanistic Insights and Visualizations

Understanding the underlying mechanisms of these reactions is crucial for predicting outcomes, optimizing conditions, and designing new synthetic strategies. The following diagrams, generated using the DOT language, illustrate the key steps involved in each of the primary synthetic methods.

Grignard Reaction Mechanism

References

- 1. Barbier reaction - Wikipedia [en.wikipedia.org]

- 2. researchtrends.net [researchtrends.net]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. Forming Tertiary Organolithiums and Organocuprates from Nitrile Precursors and their Bimolecular Reactions with Carbon Electrophiles to Form Quaternary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ricerca.uniba.it [ricerca.uniba.it]

A Technical Guide to the Synthesis of Tertiary Alcohols for Researchers and Drug Development Professionals

Introduction: The synthesis of tertiary alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical industry. These motifs are prevalent in a vast array of bioactive molecules and natural products, and their controlled synthesis is often a critical step in the development of new therapeutics. Tertiary alcohols can enhance the pharmacological profile of a drug candidate by improving properties such as solubility and metabolic stability. This in-depth technical guide provides a comprehensive review of the core methodologies for synthesizing tertiary alcohols, with a focus on practical application for researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the efficient and effective construction of these vital chemical entities.

Core Synthetic Methodologies

The primary approaches to synthesizing tertiary alcohols involve the nucleophilic addition of organometallic reagents to ketones or esters. The choice of methodology is often dictated by the substrate scope, functional group tolerance, and desired stereochemical outcome.

The Grignard Reaction

The Grignard reaction, one of the most classic and versatile methods for C-C bond formation, remains a workhorse for the synthesis of tertiary alcohols.[1] It involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or an ester.[2] The reaction with a ketone yields a tertiary alcohol after a single addition and subsequent acidic workup.[2] When an ester is used as the starting material, two equivalents of the Grignard reagent are necessary, as the initial ketone intermediate is more reactive than the starting ester.[3]

Mechanism of Grignard Reaction with a Ketone:

The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate, a magnesium alkoxide, which is then protonated during aqueous workup to yield the tertiary alcohol.

References

- 1. Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. Asymmetric Allylation Catalyzed by Chiral Phosphoric Acids: Stereoselective Synthesis of Tertiary Alcohols and a Reagent‐Based Switch in Stereopreference - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Branched-Chain Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain alcohols (BCAs), a diverse class of aliphatic alcohols characterized by a non-linear carbon chain, are increasingly recognized for their significant and varied biological activities. Possessing unique physicochemical properties distinct from their straight-chain counterparts, BCAs play crucial roles in cellular membrane dynamics, antimicrobial defense, and intracellular signaling. Their structural diversity, ranging from simple isomers like isoamyl and isobutyl alcohol to more complex structures like Guerbet alcohols, allows for a broad spectrum of interactions with biological systems. This technical guide provides a comprehensive overview of the core biological activities of branched-chain alcohols, with a focus on their impact on cell membrane integrity and the modulation of key signaling pathways. Detailed experimental protocols and available quantitative data are presented to facilitate further research and application in drug development and biotechnology.

Core Biological Activities of Branched-Chain Alcohols

The biological effects of branched-chain alcohols are largely dictated by their molecular structure, particularly the position and length of their branches. These structural nuances influence their partitioning into cellular membranes and their interactions with proteins, leading to a range of biological responses.

Modulation of Cell Membrane Fluidity and Integrity

A primary and well-documented activity of branched-chain alcohols is their ability to alter the physical properties of cellular membranes. The branched structure disrupts the orderly packing of phospholipid acyl chains, leading to an increase in membrane fluidity.[1] This effect is analogous to the role of unsaturated fatty acids in maintaining membrane homeostasis. The increased fluidity can have profound consequences for cellular function by affecting the activity of membrane-bound enzymes and receptors.

The chain length of the alcohol plays a critical role in its membrane-disrupting potential. While shorter-chain alcohols can increase membrane fluidity, longer-chain variants can have more complex, and sometimes opposite, effects.[2] This modulation of membrane integrity is a key mechanism behind the antimicrobial and cytotoxic effects of many branched-chain alcohols.

Antimicrobial and Antibiofilm Activity

Several branched-chain alcohols exhibit significant antimicrobial activity against a range of bacteria and fungi.[3][4] For instance, isoamyl alcohol has been identified as a volatile anti-cyanobacterial agent produced by some Bacillus species. The primary mechanism of antimicrobial action is often attributed to the disruption of the bacterial cell membrane's integrity, leading to leakage of intracellular components and ultimately cell death.

The effectiveness of this antimicrobial action is dependent on the alcohol's chain length. Studies on long-chain fatty alcohols have shown that specific chain lengths exhibit optimal bactericidal activity.[5] Furthermore, some branched-chain alcohols have demonstrated the ability to inhibit biofilm formation, a critical virulence factor in many pathogenic microorganisms.[6]

Modulation of Intracellular Signaling Pathways

Emerging evidence suggests that branched-chain alcohols can modulate key intracellular signaling pathways, although much of the current understanding is extrapolated from studies on ethanol (B145695) and other short-chain alcohols. These effects are often linked to their ability to perturb the cell membrane, which can influence the activity of membrane-associated signaling proteins.

-

Cyclic AMP (cAMP) Signaling: Short-chain alcohols, including amyl alcohols, have been shown to increase intracellular cAMP levels.[7][8] This is likely due to the activation of adenylyl cyclase, a membrane-bound enzyme, as a consequence of alcohol-induced membrane fluidization.[7] The cAMP pathway is a crucial second messenger system involved in a myriad of cellular processes, and its modulation by branched-chain alcohols could have wide-ranging physiological effects.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK pathways are central to the regulation of cellular processes such as proliferation, differentiation, and apoptosis. Studies on ethanol have demonstrated its ability to modulate MAPK signaling, with the specific effects being cell-type and context-dependent.[9][10] Given the structural similarities, it is plausible that branched-chain alcohols could also impact MAPK signaling, potentially through their effects on membrane receptors or upstream signaling components.

-

Protein Kinase C (PKC) Signaling: PKC is a family of serine/threonine kinases that play a critical role in various signal transduction cascades. Alcohols have been shown to interact directly with and modulate the activity of PKC isoforms.[11][12] The potency of this interaction often correlates with the alcohol's hydrophobicity.[12] This suggests that branched-chain alcohols, with their varied lipophilicity, could be potent modulators of PKC signaling, thereby influencing downstream cellular responses.

Quantitative Data on Biological Activities

The following tables summarize available quantitative data on the biological activities of various branched-chain alcohols. It is important to note that specific data for signaling pathway modulation is still an active area of research.

Table 1: Antimicrobial Activity of Selected Branched-Chain and Related Alcohols

| Alcohol | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| 1-Nonanol | Staphylococcus aureus | 64 | 128 | [5] |

| 1-Decanol | Staphylococcus aureus | 32 | 64 | [5] |

| 1-Undecanol | Staphylococcus aureus | 16 | 32 | [5] |

| 1-Dodecanol | Staphylococcus aureus | 8 | 16 | [5] |

| 1-Tridecanol | Staphylococcus aureus | 4 | 8 | [5] |

| 1-Dodecanol | Mycobacteria | MIC of 6.25 µg/mL reported | - | [13] |

| Isobutanol | Candida albicans | Growth inhibition observed at 2% | - | [6] |

| Pentanol (Amyl Alcohol) | Candida albicans | Complete inhibition of filamentation at 0.5% | - | [6] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Cytotoxicity Data for Alcohols

| Alcohol | Cell Line | Assay | Endpoint | Value | Reference |

| Ethanol | BRL cells | WST-1 | Cell Viability | Dose-dependent decrease | [14] |

| Ethanol | BRL cells | LDH Release | Cytotoxicity | Dose-dependent increase | [14] |

| C16-SS-DTX (Docetaxel Prodrug with Branched-Chain Alcohol) | 4T1 cells | Apoptosis Assay | Apoptosis Rate | 41.0% | [15] |

| C18-SS-DTX (Docetaxel Prodrug with Branched-Chain Alcohol) | 4T1 cells | Apoptosis Assay | Apoptosis Rate | 36.9% | [15] |

| C20-SS-DTX (Docetaxel Prodrug with Branched-Chain Alcohol) | 4T1 cells | Apoptosis Assay | Apoptosis Rate | 31.5% | [15] |

| C24-SS-DTX (Docetaxel Prodrug with Branched-Chain Alcohol) | 4T1 cells | Apoptosis Assay | Apoptosis Rate | 21.2% | [15] |

Note: Data for direct cytotoxicity (e.g., IC50) of simple branched-chain alcohols on specific signaling pathways is limited in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of branched-chain alcohols.

Cytotoxicity Assays

3.1.1. MTT Assay (Colorimetric Assay for Metabolic Activity)

-

Principle: This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the branched-chain alcohol (and a vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

-

3.1.2. Neutral Red Uptake (NRU) Assay

-

Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. Damage to the cell membrane or lysosomes results in decreased uptake of the dye.

-

Protocol:

-

Seed and treat cells with the test compound as described for the MTT assay.

-

After the treatment period, replace the medium with a medium containing a non-toxic concentration of Neutral Red and incubate for approximately 3 hours.

-

Wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye.

-

Extract the dye from the viable cells using a solubilization solution (e.g., a mixture of acetic acid, ethanol, and water).

-

Measure the absorbance of the extracted dye at approximately 540 nm.

-

Quantify cell viability relative to the untreated control.

-

Membrane Fluidity Assay (Fluorescence Anisotropy)

-

Principle: This technique measures the rotational mobility of a fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) embedded in the lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

-

Protocol:

-

Prepare a suspension of cells or liposomes.

-

Label the membranes with the fluorescent probe DPH by incubation.

-

Treat the labeled cells or liposomes with various concentrations of the branched-chain alcohol.

-

Measure the fluorescence anisotropy using a fluorometer equipped with polarizers. The anisotropy (r) is calculated from the fluorescence intensities measured parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light.

-

A decrease in the anisotropy value (r) corresponds to an increase in membrane fluidity.

-

Enzyme Inhibition Assay (e.g., Alcohol Dehydrogenase)

-

Principle: This assay measures the effect of a compound on the activity of a specific enzyme. For alcohol dehydrogenase (ADH), the activity can be monitored by measuring the rate of NADH production, which absorbs light at 340 nm.

-

Protocol:

-

In a cuvette, combine a buffer solution (e.g., sodium pyrophosphate buffer, pH 8.8), the substrate (e.g., ethanol), and NAD+.

-

Add the branched-chain alcohol to be tested at various concentrations to different cuvettes. A control with no inhibitor should also be prepared.

-

Initiate the reaction by adding the alcohol dehydrogenase enzyme.

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The initial reaction velocity is determined from the linear portion of the absorbance vs. time plot.

-

The inhibitory effect of the branched-chain alcohol can be quantified by comparing the reaction rates in the presence and absence of the compound. The IC50 value can be determined from a dose-response curve.

-

Reporter Gene Assay for Signaling Pathway Modulation

-

Principle: This assay utilizes a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific transcriptional response element that is activated by a particular signaling pathway. An increase or decrease in reporter gene expression reflects the modulation of the pathway by a test compound.

-

Protocol:

-

Transfect cells with a reporter plasmid containing the response element of interest (e.g., CRE for cAMP pathway, SRE for MAPK pathway) linked to a reporter gene.

-

Treat the transfected cells with the branched-chain alcohol at various concentrations.

-

After an appropriate incubation period, lyse the cells and measure the reporter protein activity (e.g., luminescence for luciferase, fluorescence for GFP).

-

Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number.

-

The change in reporter gene expression indicates the extent to which the branched-chain alcohol modulates the specific signaling pathway.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of branched-chain alcohols.

Caption: Putative signaling pathways modulated by branched-chain alcohols.

Caption: General experimental workflow for assessing BCA bioactivity.

Conclusion and Future Directions

Branched-chain alcohols represent a versatile class of molecules with a wide array of biological activities. Their ability to modulate membrane fluidity is a cornerstone of their antimicrobial and cytotoxic effects. Furthermore, their emerging role as modulators of key intracellular signaling pathways, including the cAMP, MAPK, and PKC pathways, opens up exciting avenues for their application in drug development. The structural diversity of branched-chain alcohols allows for the fine-tuning of their biological effects, making them attractive candidates for the development of novel therapeutics with targeted activities.

Future research should focus on elucidating the specific molecular targets of different branched-chain alcohols within signaling cascades and obtaining more precise quantitative data (e.g., IC50 and EC50 values) for these interactions. A deeper understanding of the structure-activity relationships will be crucial for the rational design of branched-chain alcohol-based drugs with enhanced efficacy and reduced toxicity. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore the promising therapeutic potential of this fascinating class of molecules.

References

- 1. newhaven.edu [newhaven.edu]

- 2. Alcohol stress, membranes, and chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alcohol binding in the C1 (C1A + C1B) domain of protein kinase C epsilon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of protein kinase C in control of ethanol-modulated beta-endorphin release from hypothalamic neurons in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of alcohols on filamentation, growth, viability and biofilm development in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 9. Reporter gene assays for investigating GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 12. Inhibition of protein kinase C by alcohols and anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Reactivity and Mechanistic Pathways of 4-Ethyl-4-heptanol in Organic Reactions

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of 4-Ethyl-4-heptanol, a representative tertiary alcohol. Its mechanism of action in organic chemistry is not that of a catalyst or a uniquely reactive agent, but is instead defined by the characteristic reactivity of its sterically hindered tertiary alcohol functional group. This document details the core reaction mechanisms it undergoes, provides protocols for its synthesis and subsequent reactions, and presents relevant quantitative data.

Physicochemical Properties of this compound

This compound is a colorless liquid whose structure dictates its reactivity.[1] The tertiary carbon bearing the hydroxyl group is sterically hindered and lacks an alpha-hydrogen, rendering it resistant to oxidation.[2][3] Key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀O | [4][5] |

| Molecular Weight | 144.25 g/mol | [4][5] |

| CAS Number | 597-90-0 | [4] |

| Appearance | Colorless Liquid | |

| Boiling Point | 183.8 °C (at 760 mmHg) | [1][6] |

| Density | ~0.825 g/cm³ | [1] |

| Synonyms | 4-Heptanol, 4-ethyl- |

Core Reaction Mechanisms

The reactions of this compound are dominated by pathways that involve the formation of a stable tertiary carbocation intermediate. The primary mechanisms are E1 elimination (dehydration) and SN1 substitution.

When heated in the presence of a strong acid catalyst like H₂SO₄ or H₃PO₄, this compound undergoes dehydration via an E1 (Elimination, Unimolecular) mechanism to form alkenes.[7] Tertiary alcohols dehydrate under relatively mild conditions compared to primary or secondary alcohols due to the stability of the resulting carbocation.[7][8]

The mechanism proceeds in three distinct steps:

-

Protonation of the Hydroxyl Group: The hydroxyl group's oxygen atom acts as a Lewis base, abstracting a proton from the acid catalyst. This converts the poor leaving group (-OH) into an excellent leaving group, water (H₂O).[9][10]

-

Formation of a Carbocation: The protonated alcohol (an alkyloxonium ion) dissociates, with the water molecule departing. This is the slow, rate-determining step of the reaction and results in the formation of a stable tertiary carbocation.[8][9]

-

Deprotonation to Form the Alkene: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation. This results in the formation of a double bond. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene.[11]

Caption: E1 Dehydration Mechanism of this compound.

With strong hydrogen halide acids such as HBr or HCl, this compound undergoes a nucleophilic substitution reaction to form a tertiary alkyl halide.[11] The reaction proceeds via an SN1 (Substitution, Nucleophilic, Unimolecular) mechanism, again leveraging the stability of the tertiary carbocation intermediate.[12][13]

The mechanism is analogous to the first two steps of the E1 pathway:

-

Protonation of the Hydroxyl Group: The alcohol is protonated by the strong acid to form an alkyloxonium ion.[12]

-

Formation of a Carbocation: The departure of a water molecule forms the tertiary carbocation in the rate-limiting step.[14]

-

Nucleophilic Attack: The halide ion (e.g., Br⁻), a potent nucleophile, attacks the electrophilic carbocation, forming the final alkyl halide product.[11][15]

Caption: SN1 Substitution Mechanism with HBr.

Experimental Protocols

The following sections detail common experimental procedures for the synthesis of this compound and its subsequent use in a dehydration reaction.

Tertiary alcohols are commonly synthesized using a Grignard reaction.[16] This protocol describes the synthesis of this compound by reacting 4-heptanone (B92745) with ethylmagnesium bromide.[1]

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

4-Heptanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard flame-dried glassware for anhydrous reactions

Procedure:

-

Grignard Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, combine magnesium turnings (1.2 eq) and anhydrous diethyl ether. Add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether dropwise to initiate the reaction, maintaining a gentle reflux until the magnesium is consumed.[17]

-